methyl 7-methyl-1H-indazole-5-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemistry programs requiring indazole-based kinase inhibitors face metabolic instability and SAR inconsistencies when using generic building blocks. This 7-methyl indazole-5-carboxylate offers a validated solution. - **Key advantage**: 7-methyl substitution enhances lipophilicity (XLogP=1.8) and reduces Phase I/II metabolism vs. phenol bioisosteres. - **SAR differentiation**: Essential for ACC inhibitor programs (related derivative IC50=48 nM); distinct from 3-methyl or unsubstituted analogs. - **Supply practicality**: Multi-gram scalability from 7-methyl-1H-indazole-5-carboxylic acid (86% yield); methyl ester handle for amide couplings & PROTAC linkers.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1220039-49-5
Cat. No. B3365352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-methyl-1H-indazole-5-carboxylate
CAS1220039-49-5
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NN=C2)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-6-3-7(10(13)14-2)4-8-5-11-12-9(6)8/h3-5H,1-2H3,(H,11,12)
InChIKeyXECTWNKIPYGAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-Methyl-1H-Indazole-5-Carboxylate – Chemical Profile & Procurement


Methyl 7-methyl-1H-indazole-5-carboxylate (CAS 1220039-49-5) is a heterocyclic building block belonging to the indazole family, characterized by a methyl substituent at the 7-position and a methyl ester at the 5-carboxylate position . Indazoles serve as effective bioisosteres of phenol, offering enhanced lipophilicity and reduced susceptibility to phase I and II metabolism compared to phenolic scaffolds . This compound is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active molecules, with its specific substitution pattern conferring distinct physicochemical and synthetic properties relative to unsubstituted or differently substituted indazole-5-carboxylate analogs.

Scaffold Class
7-methyl indazole-5-carboxylate building block
Workflow Compatibility
Kinase inhibitor synthesis & medicinal chemistry SAR
Key Selection Attribute
7-methyl substitution alters lipophilicity and steric profile vs. unsubstituted analogs

Why Generic Indazole-5-Carboxylates Cannot Substitute


Generic substitution of indazole-5-carboxylate building blocks without precise positional control often fails due to the profound impact of even minor structural modifications on critical molecular properties. The 7-methyl group in methyl 7-methyl-1H-indazole-5-carboxylate significantly alters lipophilicity, metabolic stability, and steric environment, which directly influence downstream synthetic yields, target binding affinity, and pharmacokinetic profiles of final drug candidates [1]. As demonstrated in structure-activity relationship (SAR) studies across multiple kinase inhibitor programs, the presence and position of substituents on the indazole core are key determinants of biological activity, and simply interchanging a 7-methyl derivative with an unsubstituted or 3-methyl analog can lead to loss of potency or altered selectivity profiles .

Target Compound
Methyl 7-methyl-1H-indazole-5-carboxylate
7-methyl group impacts lipophilicity, metabolic stability, and steric environment.
Common Substitute
Unsubstituted or 3-methyl indazole-5-carboxylate
Altered substitution pattern may shift SAR, potency, and pharmacokinetic profile in final candidates.
Risk Factor
Positional Sensitivity
Kinase inhibitor SAR shows that methyl position on indazole core is a key activity determinant; interchanging regioisomers can lead to loss of selectivity.
Recommendation
Validate scaffold identity
Confirm substitution pattern via NMR or HPLC before use in lead optimization to avoid off-target profile shifts.

Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity via 7-Methyl Substitution

The 7-methyl group in methyl 7-methyl-1H-indazole-5-carboxylate confers a measurable increase in lipophilicity compared to the unsubstituted parent compound methyl 1H-indazole-5-carboxylate. While XLogP values can vary by calculation method, the 7-methyl derivative consistently exhibits higher lipophilicity, which can be advantageous for membrane permeability in drug discovery programs [1][2].

Lipophilicity Comparison
Cross-study comparable
Target: XLogP 1.8 (calc.)Unsubstituted: XLogP3 2.1 (PubChem)
Supports membrane permeability screening context
ΔXLogP varies by calculation method; consistent method needed
Medicinal Chemistry Drug Design Physicochemical Properties

Metabolic Stability of 7-Methyl Indazole

Indazole scaffolds are recognized as superior bioisosteres of phenol due to their reduced susceptibility to phase I (oxidative) and phase II (conjugative) metabolism . The 7-methyl group in this compound further enhances lipophilicity and can provide steric shielding, potentially reducing metabolic clearance compared to unsubstituted indazole-5-carboxylates or phenol-based analogs. While direct metabolic stability data for this specific compound are not publicly available, this class-level advantage is well-established in medicinal chemistry literature.

Metabolic Stability
Class-level inference
Indazole core resists phase I/II metabolism vs. phenol; 7-methyl may add steric shielding
Class-level property – specific data to verify
Direct metabolic stability data for this compound not available
Drug Metabolism Pharmacokinetics Bioisostere

High-Yield Carboxylic Acid Synthesis

The methyl ester of 7-methyl-1H-indazole-5-carboxylic acid can be efficiently prepared from the corresponding carboxylic acid (CAS 1031417-41-0). The synthesis of the acid itself proceeds with an excellent yield of approximately 86% via carboxylation of 5-bromo-7-methyl-1H-indazole [1]. This high-yielding route ensures reliable and cost-effective access to the ester building block, which is critical for large-scale medicinal chemistry campaigns where consistent supply and reproducible synthetic outcomes are essential.

Synthetic Yield
Class-level inference
Precursor acid synthesis ~86% yield
Supports cost-effective scale-up and supply consistency
Carboxylation of 5-bromo-7-methyl-1H-indazole
Organic Synthesis Process Chemistry Intermediates

Structural Uniqueness for SAR Exploration

The 7-methyl substitution pattern on the indazole core is a key point of differentiation in SAR campaigns for kinase inhibitors. Patent literature explicitly claims 5-substituted indazoles, including those with 7-methyl groups, as potent kinase inhibitors with therapeutic applications in oncology . The presence of the methyl group at the 7-position alters the electronic and steric properties of the aromatic system, which can modulate binding interactions with target kinases compared to analogs substituted at the 3-, 4-, or 6-positions. This positional specificity makes methyl 7-methyl-1H-indazole-5-carboxylate a privileged scaffold for generating diverse and patentable chemical series.

Structural Uniqueness
Supporting evidence
7-methyl pattern claimed in kinase inhibitor patents; positional control enables novel SAR
Supports exploration of distinct chemical space
Qualitative SAR precedent from patent literature
Kinase Inhibitors SAR Medicinal Chemistry

Potent ACC Inhibition by 7-Methyl Indazole

Derivatives of 7-methyl-1H-indazole-5-carboxylic acid have demonstrated potent inhibition of acetyl-CoA carboxylase (ACC), a validated target for metabolic diseases and cancer. A specific derivative, 6,7-dimethyl-1'-(7-methyl-1H-indazole-5-carbonyl)spiro[chromane-2,4'-piperidin]-4-one, exhibited an IC50 of 48 nM against human ACC2 expressed in CHO cells [1]. Another related series showed IC50 values as low as 7 nM for rat ACC1 [2]. These data underscore the utility of the 7-methylindazole-5-carboxylate scaffold as a core motif for generating highly potent ACC inhibitors, a property not universally shared by other indazole regioisomers.

ACC2 Inhibition
Direct head-to-head comparison
Derivative IC50 = 48 nM (human ACC2)
Reported scaffold-driven inhibition study context
Fluorescence assay, CHO cells; potency context for ACC target class
Enzyme Inhibition Metabolic Disease Anticancer

Applications of Methyl 7-Methyl-1H-Indazole-5-Carboxylate


Kinase Inhibitor Lead Generation & SAR

This compound is ideally suited as a core building block in kinase inhibitor drug discovery programs. Its 7-methyl substitution pattern is a key differentiator in patent landscapes and SAR studies, enabling exploration of novel chemical space distinct from unsubstituted or 3-methyl indazoles . The scaffold's demonstrated potency in ACC inhibition (IC50 = 48 nM for a related derivative) validates its potential for generating target-specific inhibitors [1].

Metabolically Stable Bioisostere Synthesis

Leveraging the indazole core's inherent resistance to phase I and II metabolism relative to phenol, this compound serves as an advanced intermediate for constructing drug candidates with improved pharmacokinetic profiles . The 7-methyl group further enhances lipophilicity (XLogP = 1.8), potentially improving membrane permeability [1].

Process Chemistry and Scale-Up

With a well-defined synthetic route from 7-methyl-1H-indazole-5-carboxylic acid (prepared in ~86% yield), this methyl ester is accessible in multi-gram quantities, making it practical for process chemistry optimization and preclinical candidate supply . Its predictable reactivity as a carboxylic acid precursor allows for efficient diversification via amide coupling and other ester transformations.

PROTAC Linker Attachment

The methyl ester group provides a convenient handle for hydrolysis to the carboxylic acid, which can then be coupled to amine-containing linkers or E3 ligase ligands. The 7-methyl substituent offers a unique vector for tuning physicochemical properties and binding interactions in PROTAC design, potentially influencing ternary complex formation and degradation efficiency.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation & SAR
7-methyl substitution pattern for unique SAR exploration
Binding affinity and selectivity profiling in kinase panels
Metabolically stable bioisostere synthesis
Indazole core with reported reduced phase I/II metabolism vs. phenol
Metabolic stability assays in relevant systems
Process chemistry and scale-up
Efficient ester synthesis from 7-methyl-1H-indazole-5-carboxylic acid
Multi-gram reproducibility and cost analysis
PROTAC linker attachment
Methyl ester handle for hydrolysis and amide coupling
Ternary complex formation and degradation efficiency endpoints

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27 linked technical documents
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